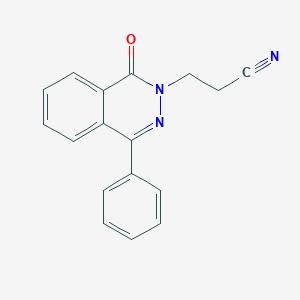
3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile, also known as PPD-105, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the class of phthalazinone derivatives and has been found to exhibit interesting biological activities.
Wirkmechanismus
The mechanism of action of 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile is not fully understood. However, studies have suggested that the compound may exert its biological effects through the modulation of various signaling pathways in the body. 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile has been found to inhibit the activity of certain enzymes and proteins, which may contribute to its anti-inflammatory and anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile exhibits a range of biochemical and physiological effects. The compound has been found to reduce inflammation in the body by inhibiting the activity of certain enzymes and proteins. 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile has also been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress. In addition, the compound has been found to have anticancer properties, which may make it a potential therapeutic agent for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile in lab experiments is that it has been found to exhibit interesting biological activities. This makes it a potentially useful compound for studying various biological processes in the body. However, one limitation of using 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving the compound.
Zukünftige Richtungen
There are several future directions for research involving 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile. One potential area of research is the development of 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the investigation of the compound's anticancer properties. Further studies are also needed to fully understand the mechanism of action of 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile and to identify potential side effects associated with its use.
Conclusion:
In conclusion, 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile is a synthetic compound that has been studied for its potential use in scientific research. The compound exhibits interesting biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile has potential as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. However, further research is needed to fully understand the compound's mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile has been reported in the literature. The compound can be synthesized by reacting 4-phenylphthalazin-1(2H)-one with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to a series of reactions to yield 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile.
Wissenschaftliche Forschungsanwendungen
3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile has been studied for its potential use in scientific research. The compound has been found to exhibit interesting biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
76972-37-7 |
|---|---|
Molekularformel |
C17H13N3O |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
3-(1-oxo-4-phenylphthalazin-2-yl)propanenitrile |
InChI |
InChI=1S/C17H13N3O/c18-11-6-12-20-17(21)15-10-5-4-9-14(15)16(19-20)13-7-2-1-3-8-13/h1-5,7-10H,6,12H2 |
InChI-Schlüssel |
UMOKWKQAKXBSFF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC#N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC#N |
Löslichkeit |
12.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



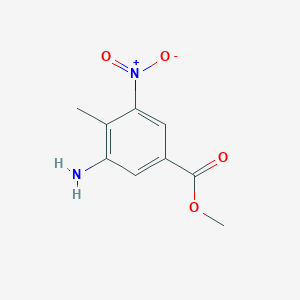


![(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B184834.png)
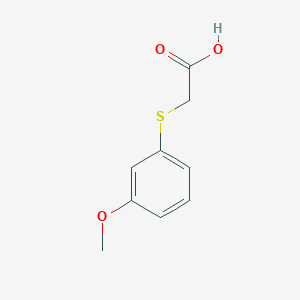
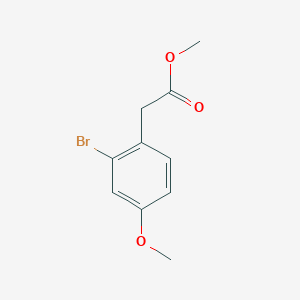



![3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B184846.png)

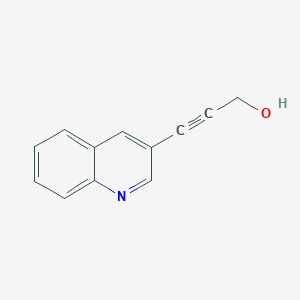

![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B184850.png)